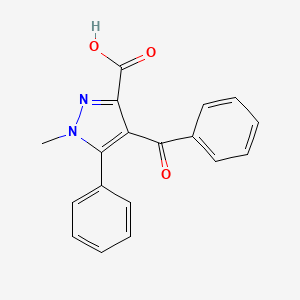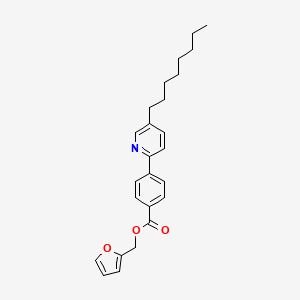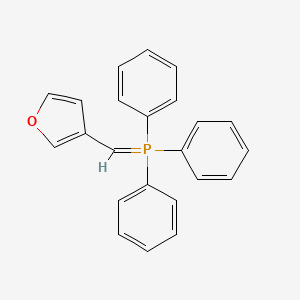
Phosphine, (3-furanylmethylene)triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (3-furanylmethylene)triphenyl- is an organophosphorus compound that features a triphenylphosphine moiety attached to a 3-furanylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (3-furanylmethylene)triphenyl- typically involves the reaction of triphenylphosphine with a suitable furanylmethylene precursor. One common method is the reaction of triphenylphosphine with 3-furanylmethylene chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Phosphine, (3-furanylmethylene)triphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (3-furanylmethylene)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The furanylmethylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted furanylmethylene phosphine compounds.
Scientific Research Applications
Phosphine, (3-furanylmethylene)triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Phosphine, (3-furanylmethylene)triphenyl- involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can act as a ligand, forming stable complexes with metal ions, which can then participate in various catalytic and biological processes. The furanylmethylene group can also interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Phosphine, (3-furanylmethylene)triphenyl- can be compared with other similar compounds such as:
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different chemical properties.
Triphenylphosphine sulfide: A sulfur-containing analogue with unique reactivity.
Phosphine, (3-furanylmethylene)triphenyl- stands out due to the presence of the furanylmethylene group, which imparts unique chemical and biological properties not found in its analogues.
Properties
CAS No. |
919103-38-1 |
|---|---|
Molecular Formula |
C23H19OP |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
furan-3-ylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H19OP/c1-4-10-21(11-5-1)25(19-20-16-17-24-18-20,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChI Key |
SXYWZEXCPPJNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC2=COC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
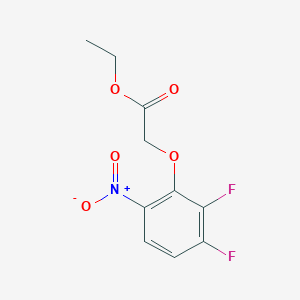
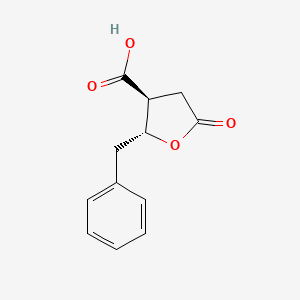
![2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-](/img/structure/B14199553.png)
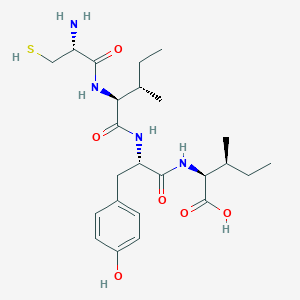
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

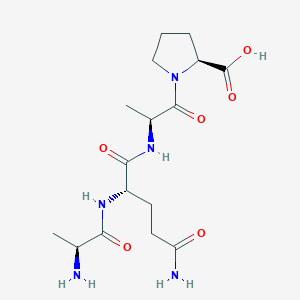
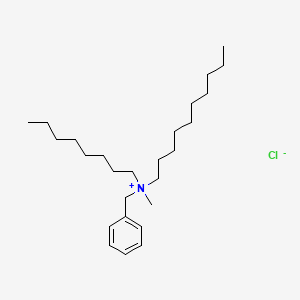
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
